![molecular formula C22H29AsSi B14515193 Bis(4-methylphenyl)[(triethylsilyl)ethynyl]arsane CAS No. 63451-89-8](/img/structure/B14515193.png)
Bis(4-methylphenyl)[(triethylsilyl)ethynyl]arsane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(4-methylphenyl)[(triethylsilyl)ethynyl]arsane is a chemical compound that features a unique combination of organic and inorganic elements It contains arsenic, silicon, and carbon atoms, making it an interesting subject for various scientific studies
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-methylphenyl)[(triethylsilyl)ethynyl]arsane typically involves the reaction of 4-methylphenyl derivatives with triethylsilylacetylene in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Toluene or dichloromethane
Catalyst: Palladium-based catalysts
Temperature: Room temperature to 80°C
Reaction Time: 12-24 hours
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle arsenic-containing compounds.
化学反応の分析
Types of Reactions
Bis(4-methylphenyl)[(triethylsilyl)ethynyl]arsane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert it to lower oxidation states of arsenic.
Substitution: The triethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Halogenating agents or nucleophiles
Major Products
Oxidation: Arsenic oxides
Reduction: Lower oxidation state arsenic compounds
Substitution: Various substituted derivatives depending on the reagent used
科学的研究の応用
Bis(4-methylphenyl)[(triethylsilyl)ethynyl]arsane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in materials science for developing new materials with unique properties.
作用機序
The mechanism of action of Bis(4-methylphenyl)[(triethylsilyl)ethynyl]arsane involves its interaction with molecular targets through its arsenic and silicon atoms. The compound can form bonds with various substrates, facilitating reactions such as catalysis and synthesis. The pathways involved include:
Catalytic Pathways: Involving palladium or other metal catalysts
Substitution Pathways: Where the triethylsilyl group is replaced by other functional groups
類似化合物との比較
Similar Compounds
- Bis(4-methylphenyl)arsane
- Bis(4-methylphenyl)[(trimethylsilyl)ethynyl]arsane
- Bis(4-methylphenyl)[(triisopropylsilyl)ethynyl]arsane
Uniqueness
Bis(4-methylphenyl)[(triethylsilyl)ethynyl]arsane is unique due to its specific combination of triethylsilyl and ethynyl groups attached to the arsenic atom. This structure imparts distinct chemical properties, making it valuable for specialized applications in synthesis and materials science.
特性
CAS番号 |
63451-89-8 |
|---|---|
分子式 |
C22H29AsSi |
分子量 |
396.5 g/mol |
IUPAC名 |
bis(4-methylphenyl)-(2-triethylsilylethynyl)arsane |
InChI |
InChI=1S/C22H29AsSi/c1-6-24(7-2,8-3)18-17-23(21-13-9-19(4)10-14-21)22-15-11-20(5)12-16-22/h9-16H,6-8H2,1-5H3 |
InChIキー |
DKKLZCTZEHWMQD-UHFFFAOYSA-N |
正規SMILES |
CC[Si](CC)(CC)C#C[As](C1=CC=C(C=C1)C)C2=CC=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


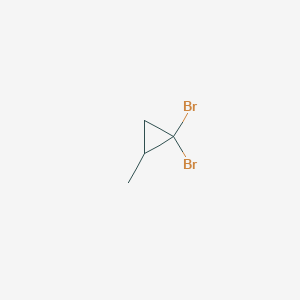
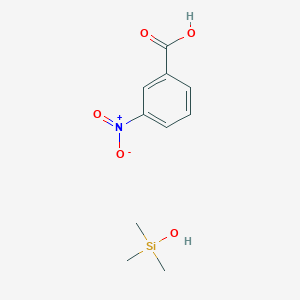
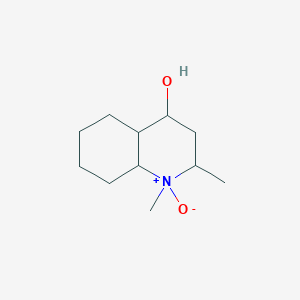
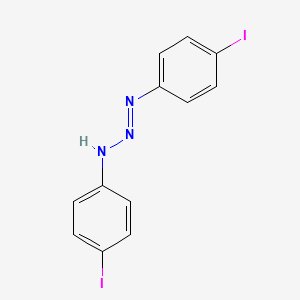
![3-Methyl-1,3,4,6,7,11b-hexahydro-2H-pyrimido[6,1-a]isoquinoline](/img/structure/B14515142.png)
![1,2,5-Trimethyl-4-oxo-3-oxabicyclo[3.1.0]hexan-2-yl acetate](/img/structure/B14515145.png)
![4-[(2H-1,3-Benzodioxol-5-yl)(hydroxy)methylidene]oxolane-2,3,5-trione](/img/structure/B14515152.png)
silane](/img/structure/B14515169.png)
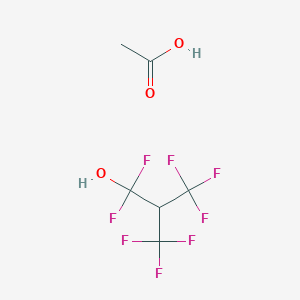
![4-{[(2-Chlorophenyl)(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid](/img/structure/B14515181.png)
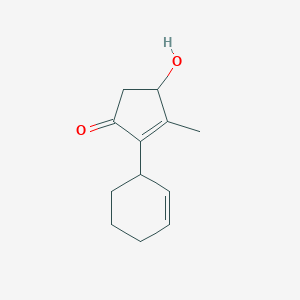
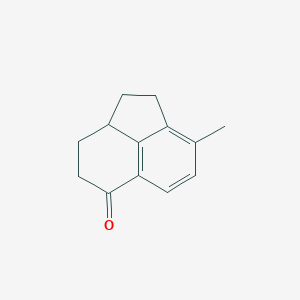
![4-[3-(Hydroxymethyl)-2-methyl-1H-indol-1-yl]butanamide](/img/structure/B14515208.png)
![3-(Butanoyloxy)-1-methyl-1-azabicyclo[2.2.2]octan-1-ium iodide](/img/structure/B14515219.png)
